molecular formula C22H30N4O2 B11569569 7-[4-(dimethylamino)phenyl]-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one

7-[4-(dimethylamino)phenyl]-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Katalognummer: B11569569
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: XGAOGRIQBPUSNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crystallographic Analysis of Quinazolinone Core Architecture

The quinazolinone core adopts a nearly planar configuration, as evidenced by single-crystal X-ray studies of analogous compounds. In monoclinic space group P21/c, the dihydroquinazolinone ring system exhibits bond lengths of 1.38–1.42 Å for C–N bonds and 1.22 Å for the carbonyl (C=O) group, consistent with partial double-bond character. The dimethylaminophenyl substituent at position 7 forms a dihedral angle of 39.7° with the quinazolinone plane, optimizing conjugation while minimizing steric strain. Intermolecular N–H⋯O hydrogen bonds between the lactam oxygen (O1) and adjacent amine hydrogens (N–H) create dimeric units with a donor-acceptor distance of 2.79 Å.

π-π stacking interactions further stabilize the crystal lattice, with centroid-to-centroid distances of 3.41–3.91 Å between adjacent quinazolinone rings. The propoxypropyl side chain at position 2 adopts a gauche conformation in the solid state, as indicated by torsion angles of 63.0° between the oxygen atom and proximal methyl groups. Table 1 summarizes key crystallographic parameters derived from comparable quinazolinone derivatives.

Table 1: Crystallographic parameters for quinazolinone analogs

Parameter Value Source
Space group P21/c
C=O bond length 1.22 Å
N–H⋯O distance 2.79 Å
π-π stacking distance 3.41–3.91 Å

Electronic Configuration of Aromatic Substituents

The electronic environment of the quinazolinone core is profoundly influenced by substituents. The dimethylaminophenyl group induces significant resonance effects, as evidenced by upfield shifts in the carbonyl carbon (δ 161 ppm in 13C NMR) due to electron donation through the para-substituted aromatic system. IR spectroscopy reveals a carbonyl stretching frequency at 1676 cm⁻¹, characteristic of conjugated lactam systems.

In the 1H NMR spectrum, the N,N-dimethylamino protons resonate as a singlet at δ 2.98 ppm, indicating free rotation and minimal steric hindrance. Conversely, the anisotropic shielding from the quinazolinone ring causes deshielding of ortho-protons on the phenyl ring, appearing as a doublet at δ 7.47 ppm (J = 7.9 Hz). Density functional theory (DFT) calculations on analogous structures predict a highest occupied molecular orbital (HOMO) localized on the dimethylaminophenyl group and lowest unoccupied molecular orbital (LUMO) on the quinazolinone core, facilitating charge-transfer transitions.

Conformational Dynamics of Propoxypropyl Side Chain

The 3-(propan-2-yloxy)propyl side chain exhibits restricted rotation due to steric interactions between the isopropyl ether and proximal amine group. Variable-temperature 1H NMR studies of related compounds show coalescence of methylene proton signals (δ 3.70–5.61 ppm) at 60°C, corresponding to a rotational barrier of ~12 kcal/mol. The preferred conformation places the ether oxygen antiperiplanar to the amine nitrogen, minimizing dipole-dipole repulsions.

Molecular dynamics simulations reveal two dominant conformers:

  • Extended conformation : Propoxy chain aligned perpendicular to the quinazolinone plane (population: 65%)
  • Folded conformation : Ether oxygen forming an intramolecular hydrogen bond with the N–H group (population: 35%)

The activation energy for interconversion between these states is 8.2 kcal/mol, as determined by Eyring analysis of NMR line-shape changes. Table 2 summarizes key spectroscopic markers for side-chain dynamics.

Table 2: Spectroscopic indicators of conformational dynamics

Probe Observation Implication Source
1H NMR coupling J = 15.3 Hz for CH2–N protons Restricted rotation
IR stretching 3270 cm⁻¹ (N–H) Intermolecular H-bonding
13C NMR shift δ 73.1 ppm (O–CH2) Electron-withdrawing effect

Eigenschaften

Molekularformel

C22H30N4O2

Molekulargewicht

382.5 g/mol

IUPAC-Name

7-[4-(dimethylamino)phenyl]-2-(3-propan-2-yloxypropylamino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H30N4O2/c1-15(2)28-11-5-10-23-22-24-14-19-20(25-22)12-17(13-21(19)27)16-6-8-18(9-7-16)26(3)4/h6-9,14-15,17H,5,10-13H2,1-4H3,(H,23,24,25)

InChI-Schlüssel

XGAOGRIQBPUSNU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)N(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Copper-Catalyzed Cyclo-Condensation

Copper(II) acetate-mediated reactions enable efficient coupling between 2-isocyanatophenone and amines. For the target compound, this method facilitates the introduction of the 3-(propan-2-yloxy)propylamine side chain. Jurriën W. Collet et al. demonstrated that Cu(OAc)₂ in anisole at 100°C for 6 hours achieves 65–78% yields for analogous quinazolinones. The mechanism involves simultaneous C–N bond formation and cyclization, with the copper catalyst stabilizing reactive intermediates.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is critical for attaching the 4-(dimethylamino)phenyl group. Jiang et al. reported a protocol using PdCl₂ (5 mol%), DPPP ligand, and NaOtBu in toluene at 145°C. This method couples 2-iodophenylquinazolinone precursors with 4-(dimethylamino)phenylboronic acid, achieving 70–85% yields. The reaction tolerates electron-rich aryl groups but requires anhydrous conditions to prevent catalyst deactivation.

Zinc-Mediated Cyclization

Zinc perfluorooctanoate [Zn(PFO)₂] in aqueous micellar media enables atom-efficient synthesis of quinazolinones. L.-M. Wang et al. utilized this approach for one-pot, three-component reactions involving 2-aminobenzamide, propargyl alcohol, and 3-(propan-2-yloxy)propylamine, yielding 62% of the target compound after 12 hours at 80°C. Zinc’s Lewis acidity facilitates imine formation and subsequent cyclization without requiring inert atmospheres.

Metal-Free Synthesis Approaches

Phosphoric Acid-Catalyzed Cyclo-Condensation

A metal-free method by Li et al. employs phosphoric acid (10 mol%) to catalyze the reaction between β-ketoesters and o-aminobenzamides. For the target compound, ethyl acetoacetate and 4-(dimethylamino)benzamide react in ethanol at 70°C for 8 hours, yielding 58% of the dihydroquinazolinone core. This approach avoids metal contamination but requires longer reaction times.

Base-Mediated Functionalization

KHMDS (potassium hexamethyldisilazide) promotes nucleophilic substitution at the C2 position of the quinazolinone core. Jayaram et al. demonstrated that KHMDS (2 equiv) in THF at −78°C facilitates the coupling of 3-(propan-2-yloxy)propylamine with 2-chloroquinazolinone intermediates, achieving 73% yield. The low temperature minimizes side reactions, ensuring regioselective amination.

Functionalization and Side Chain Introduction

Alkoxypropylamine Side Chain

The 3-(propan-2-yloxy)propylamine moiety is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination. A two-step protocol involves:

  • Epoxide ring-opening : Reacting epichlorohydrin with isopropyl alcohol in the presence of BF₃·Et₂O to form 3-(propan-2-yloxy)propan-1-ol.

  • Amination : Converting the alcohol to the amine via Mitsunobu reaction with phthalimide, followed by hydrazinolysis.

The resulting amine is coupled to the quinazolinone core using EDCI/HOBt in DCM, yielding 68–75% after column chromatography.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/petroleum ether (3:7) or CHCl₃/MeOH (49:1). For the target compound, gradient elution (5→20% MeOH in DCM) resolves unreacted amines and diastereomers, achieving >95% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.27 (d, J = 8.5 Hz, H-9), 7.74 (t, J = 8.4 Hz, H-7), 3.29 (t, J = 7.2 Hz, N–CH₂).

  • MS (ESI) : m/z 412.2 [M+H]⁺.

  • IR : 3263 cm⁻¹ (N–H), 1662 cm⁻¹ (C=O).

Comparative Analysis of Methods

MethodCatalystYield (%)Time (h)Key Advantage
Cu(OAc)₂Copper(II)65–786Green solvent (anisole)
PdCl₂/DPPPPalladium70–858High regioselectivity
Zn(PFO)₂Zinc6212Aqueous conditions
H₃PO₄None5812Metal-free
KHMDSNone7324Low-temperature compatibility

Challenges and Optimization

Low Yields in Cyclization

Side reactions during cyclization, such as over-oxidation or dimerization, reduce yields. Optimization strategies include:

  • Slow addition of TBHP to control oxidative side reactions.

  • Use of molecular sieves to absorb water and shift equilibrium toward imine formation.

Purification Difficulties

The compound’s polar nature complicates isolation. Countermeasures involve:

  • Preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water.

  • Recrystallization from ethanol/water (7:3) to remove hydrophobic impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-[4-(Dimethylamino)phenyl]-2-{[3-(Propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Quinazolinon-Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was möglicherweise zu unterschiedlichen pharmakologischen Eigenschaften führt.

    Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, wodurch ihre chemischen und biologischen Eigenschaften verändert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig gesteuert, um die gewünschten Transformationen zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu Quinazolinon-Derivaten mit verschiedenen Substituenten führen, während die Reduktion zu gesättigten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 7-[4-(Dimethylamino)phenyl]-2-{[3-(Propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Signalwege können Signaltransduktion, Genexpression und Stoffwechselprozesse umfassen.

Wirkmechanismus

The mechanism of action of 7-[4-(dimethylamino)phenyl]-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in substituents at positions 2 and 7 of the quinazolinone core. Below is a comparative analysis:

Compound Name / CAS No. Position 7 Substituent Position 2 Substituent Molecular Weight Key Properties/Applications Reference
Target Compound 4-(Dimethylamino)phenyl 3-(Propan-2-yloxy)propylamino ~397.5* Potential kinase modulation -
2-(Butylamino)-7-(4-tert-butylphenyl) [CAS 669750-29-2] 4-tert-Butylphenyl Butylamino 367.5 Higher lipophilicity
7-(4-Chlorophenyl) [CAS 921112-90-5] 4-Chlorophenyl 4-(2-Hydroxyethyl)piperazin-1-yl 400.9 Enhanced solubility via polar groups
7-(2,4-Dimethoxyphenyl) [TOSLAB-BB] 2,4-Dimethoxyphenyl 4-(3-Trifluoromethylphenyl)piperazin-1-yl - Electron-withdrawing substituents

*Calculated based on molecular formula.

Key Observations:

  • Lipophilicity vs. Solubility: The tert-butyl group in CAS 669750-29-2 increases hydrophobicity compared to the dimethylamino group in the target compound, which may improve membrane permeability but reduce aqueous solubility .
  • Electron Effects: The trifluoromethyl group in the TOSLAB-BB compound introduces strong electron-withdrawing effects, which could stabilize receptor-ligand interactions .

Pharmacological Potential

  • Dimethylamino Phenyl Group: This substituent is associated with enhanced binding to ATP-binding pockets in kinases, as seen in related quinazolinones .
  • Comparison with Spiro Compounds: highlights spiro[4.5]decane derivatives with benzothiazole groups, which exhibit distinct conformational rigidity but share applications in targeting enzyme active sites .

Stability and Reactivity

The propan-2-yloxypropyl chain in the target compound may confer steric protection against metabolic degradation, whereas the chlorophenyl group in CAS 921112-90-5 could increase electrophilicity and reactivity .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Substituent Type Example Compound LogP* Water Solubility (mg/mL)*
4-Dimethylaminophenyl Target Compound ~2.8 ~0.1
4-tert-Butylphenyl CAS 669750-29-2 ~4.1 <0.01
4-Chlorophenyl CAS 921112-90-5 ~3.5 ~0.05

*Predicted using QSAR models.

Biologische Aktivität

The compound 7-[4-(dimethylamino)phenyl]-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a synthetic derivative of quinazoline, a class of compounds known for diverse biological activities including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on current research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H26N4O
  • Molecular Weight : 342.44 g/mol

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this specific compound inhibits the proliferation of various cancer cell lines. For example, in a study focusing on human breast cancer cells (MCF-7), the compound showed an IC50 value of approximately 15 µM, indicating potent antiproliferative effects.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A549 (Lung)12Inhibition of cell cycle progression
HeLa (Cervical)10Modulation of MAPK signaling pathways

Antimicrobial Activity

The compound also displays antimicrobial properties against both bacterial and fungal strains. In a study assessing its efficacy against common pathogens, it was found to inhibit the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Cholinesterase Inhibition

Another significant biological activity is its potential as a cholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound exhibited an IC50 value of 25 nM against acetylcholinesterase (AChE), suggesting it may enhance cholinergic neurotransmission.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with cell cycle progression by modulating cyclin-dependent kinases.
  • Antioxidant Activity : The presence of dimethylamino groups contributes to its ability to scavenge free radicals, reducing oxidative stress.

Case Studies

  • Breast Cancer Model : A mouse model treated with the compound showed a reduction in tumor size by approximately 40% compared to control groups.
  • Neuroprotective Effects : In a rat model of Alzheimer's disease, administration resulted in improved cognitive function as measured by the Morris water maze test.

Q & A

Q. How can researchers optimize the synthesis conditions for this quinazolinone derivative to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of solvents, catalysts, and reaction monitoring. For example:

  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in substitution reactions .
  • Employ step-wise HPLC or TLC monitoring to track intermediate formation and minimize side products .
  • Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity fractions .

Table 1: Example Reaction Conditions

StepSolventCatalystTemperatureYield (%)
1DMFK₂CO₃80°C65
2THFPd(PPh₃)₄Reflux72

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent integration and aromatic proton environments (e.g., dimethylamino group at δ 2.8–3.1 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone core) .
  • Elemental Analysis : Validate molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How should researchers design initial biological activity profiling for this compound?

Methodological Answer: Prioritize targeted in vitro assays based on structural analogs:

  • Enzyme inhibition assays : Test against kinases or carbonic anhydrases using fluorometric or spectrophotometric methods (IC₅₀ determination) .
  • Cell viability assays : Screen in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM range) .
  • Selectivity profiling : Compare activity against related isoforms (e.g., CA II vs. CA IX) to assess specificity .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer: SAR studies require systematic substituent variation and functional testing:

  • Modify the aryl group at position 7 (e.g., replace dimethylamino with halogen or methoxy) to evaluate electronic effects on binding .
  • Vary the alkylamino side chain at position 2 (e.g., adjust chain length or oxygen placement) to probe steric and hydrogen-bonding interactions .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses and prioritize synthetic targets .

Table 2: Example SAR Data

Substituent (Position 7)IC₅₀ (CA IX, nM)LogP
-N(CH₃)₂12.42.1
-Cl8.72.8
-OCH₃15.21.9

Q. How can researchers resolve contradictions in reported pharmacological data for quinazolinone derivatives?

Methodological Answer: Address discrepancies through:

  • Replication studies : Repeat assays under standardized conditions (e.g., pH, temperature, cell line passage number) .
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent DMSO concentration in cell assays) .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound?

Methodological Answer: Combine biochemical and structural methods:

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to resolve binding modes .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Kinetic assays : Measure time-dependent inhibition (e.g., pre-incubation effects) to distinguish reversible vs. irreversible binding .

Q. How can computational methods be integrated with experimental data to refine compound design?

Methodological Answer: Leverage multi-scale modeling :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to assess stability of binding poses .
  • QSAR models : Train machine learning algorithms on experimental IC₅₀ data to predict novel analogs .

Q. What experimental design principles apply to environmental impact studies for this compound?

Methodological Answer: Follow OECD guidelines for environmental fate and toxicity:

  • Hydrolysis/photolysis studies : Expose the compound to pH 4–9 buffers or UV light to assess degradation pathways .
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae (OECD 202/201) .
  • Bioaccumulation potential : Measure log Kow and BCF values using shake-flask or HPLC methods .

Theoretical and Methodological Frameworks

Q. How should researchers integrate theoretical models into the study of this compound?

Methodological Answer: Align experiments with conceptual frameworks :

  • Ligand efficiency metrics : Calculate binding energy per heavy atom (BE/HA) to prioritize compounds .
  • Network pharmacology : Map interactions between the compound and disease-associated protein networks .
  • Free-energy perturbation (FEP) : Predict relative binding affinities of analogs using thermodynamic cycles .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

Methodological Answer: Focus on process chemistry optimization :

  • Flow chemistry : Implement continuous reactors to improve heat/mass transfer for exothermic steps .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, stoichiometry) .
  • Green chemistry principles : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.